![molecular formula C13H17NO2 B6249043 methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate CAS No. 1824227-57-7](/img/no-structure.png)
methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate
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Overview
Description
Indole derivatives are organic compounds that contain an indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as FT-IR, NMR, and ESI-MS .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined and the molecular formula can be analyzed .Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of great interest due to their broad-spectrum biological activities , and researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate involves the condensation of 5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid with methyl 3-bromopropionate, followed by reduction and esterification.", "Starting Materials": [ "5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid", "Methyl 3-bromopropionate", "Sodium borohydride", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: 5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is reacted with methyl 3-bromopropionate in the presence of sodium hydroxide to form methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate.", "Step 2: The resulting product is reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then esterified using concentrated hydrochloric acid and diethyl ether to form methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate." ] } | |
CAS RN |
1824227-57-7 |
Product Name |
methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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